molecular formula C10H10Cl3NO2 B3819627 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide

2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide

Cat. No.: B3819627
M. Wt: 282.5 g/mol
InChI Key: JPUGAFORBBBDFZ-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO2 It is a derivative of acetamide, where the acetamide group is substituted with a 4-ethoxyphenyl group and three chlorine atoms at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-ethoxyaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethoxyaniline+trichloroacetyl chlorideThis compound+HCl\text{4-ethoxyaniline} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-ethoxyaniline+trichloroacetyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to form 4-ethoxyaniline and trichloroacetic acid.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of 4-ethoxyaniline and trichloroacetic acid.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

Scientific Research Applications

2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved may include the disruption of cellular processes and the induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trichloro-N-(3-chloro-4-ethoxyphenyl)acetamide: Similar structure with an additional chlorine atom on the phenyl ring.

    2,2,2-trichloro-N-(4-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    2,2,2-trichloro-N-(4-ethylphenyl)acetamide: Similar structure with an ethyl group instead of an ethoxy group.

Uniqueness

2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may affect its interactions with biological targets.

Properties

IUPAC Name

2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO2/c1-2-16-8-5-3-7(4-6-8)14-9(15)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUGAFORBBBDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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